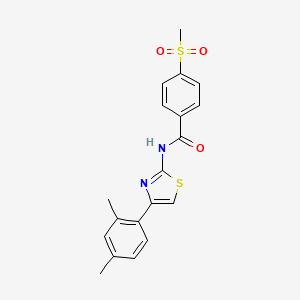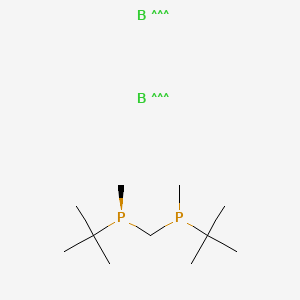![molecular formula C9H6N4OS B2404466 6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol CAS No. 1286732-93-1](/img/structure/B2404466.png)
6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol is a heterocyclic compound that features a unique fusion of furan, triazole, and pyridazine rings
Applications De Recherche Scientifique
6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
Target of Action
The compound “6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol” is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . This class of compounds has been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities
Mode of Action
The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold, to which this compound belongs, is known to interact with different target receptors through hydrogen bond accepting and donating characteristics . This allows the compound to make specific interactions with different target receptors, leading to its diverse pharmacological activities .
Biochemical Pathways
For instance, compounds with anticancer activity often interfere with cell proliferation pathways, while compounds with antimicrobial activity often disrupt essential biochemical pathways in microorganisms .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold , suggesting that similar studies may have been conducted for this compound.
Result of Action
For instance, compounds with anticancer activity often induce apoptosis (programmed cell death) in cancer cells, while compounds with antimicrobial activity often inhibit the growth of microorganisms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of furan-2-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with a suitable nitrile to yield the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also optimized to reduce costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield the corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Known for its diverse pharmacological activities, including anticancer and antimicrobial properties.
Triazolo[4,3-a]pyrazine: Exhibits significant antibacterial activity.
Pyrazolo[3,4-d]pyrimidine: Investigated as a potential CDK2 inhibitor for cancer treatment.
Uniqueness
6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol is unique due to its fused ring structure, which imparts distinct electronic and steric properties. This uniqueness allows it to interact with a wide range of biological targets and exhibit diverse biological activities .
Propriétés
IUPAC Name |
6-(furan-2-yl)-2H-[1,2,4]triazolo[4,3-b]pyridazine-3-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4OS/c15-9-11-10-8-4-3-6(12-13(8)9)7-2-1-5-14-7/h1-5H,(H,11,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFFBLWMWCBHID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN3C(=NNC3=S)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-chloro-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B2404383.png)
![3,4-difluoro-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2404384.png)
![Methyl 2-[6-bromo-2-(4-chlorophenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate](/img/structure/B2404385.png)
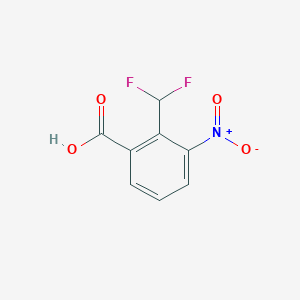
![benzyl 2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate](/img/structure/B2404389.png)
![4-(dipropylsulfamoyl)-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2404391.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2404392.png)
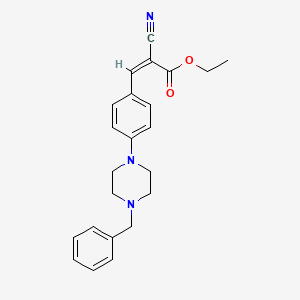

![2-[(Oxan-4-yl)methoxy]-1,3-thiazole](/img/structure/B2404395.png)
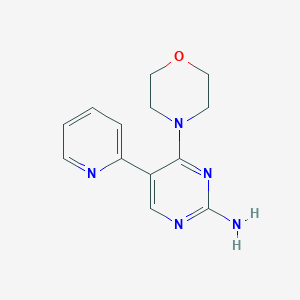
![[3-Amino-1-(hydroxymethyl)cyclobutyl]methanol hydrochloride](/img/structure/B2404402.png)
